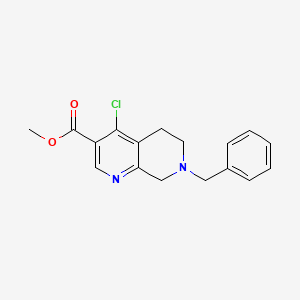

Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Description

Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS: 1785037-46-8) is a naphthyridine derivative featuring a benzyl group at position 7, a chloro substituent at position 4, and a methyl ester at position 3. Its molecular formula is C₁₆H₁₅ClN₂O₂, with a molecular weight of 314.76 g/mol. The compound is commercially available at 95% purity (Combi-Blocks product code QM-9718) and is utilized in medicinal chemistry and organic synthesis, particularly as a building block for drug discovery . Its parent amine (CAS: 911010-92-9) lacks the methyl ester and has a molecular weight of 258.75 g/mol .

Properties

IUPAC Name |

methyl 7-benzyl-4-chloro-6,8-dihydro-5H-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-22-17(21)14-9-19-15-11-20(8-7-13(15)16(14)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKMCJBFVLBSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2CN(CCC2=C1Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate typically involves multiple steps, starting with the construction of the naphthyridine core[_{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4 ... - Springer](https://link.springer.com/article/10.1007/s10593-023-03213-y). One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions[{{{CITATION{{{2{Focused small molecule library of 5,6,7,8-tetrahydro1,2,4 ... - Springer. The benzyl group is introduced through a subsequent alkylation reaction, and chlorination is achieved using suitable chlorinating agents[{{{CITATION{{{_1{this compound](https://www.sigmaaldrich.com/US/en/product/astatechinc/ate413077938?context=bbe).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable leaving group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Amines, alcohols, and halides.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Alcohols and amines.

Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives and analogs. Its structural complexity allows for the exploration of new chemical reactions and pathways.

Biology: Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has shown potential in biological studies, particularly in the development of bioactive molecules. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their ability to modulate biological targets and pathways, leading to the development of new drugs and treatments.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 7-Benzyl-4-Hydroxy-5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate

- Substituents : Replaces the chloro group at position 4 with a hydroxyl (-OH) group. The ester moiety is ethyl instead of methyl.

- The ethyl ester may exhibit slower hydrolysis kinetics compared to the methyl ester, influencing its stability in biological systems .

tert-Butyl 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine-6-Carboxylate (CAS: 1341036-28-9)

- Substituents : Contains a bromo group at position 3 and a tert-butyl ester at position 6. The naphthyridine core is substituted at position 6 rather than 7.

- Implications : The bromo group offers reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the bulky tert-butyl ester provides steric protection, enhancing stability during synthetic steps .

6-[(tert-Butoxy)Carbonyl]-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylic Acid (CAS: 1226898-93-6)

Physicochemical and Reactivity Profiles

| Compound Name | Substituents (Position) | Ester/Functional Group | Reactivity Highlights |

|---|---|---|---|

| Methyl 7-benzyl-4-chloro... | 4-Cl, 7-benzyl | Methyl ester | Chloro group enables nucleophilic substitution; methyl ester facilitates rapid hydrolysis. |

| Ethyl 7-benzyl-4-hydroxy... | 4-OH, 7-benzyl | Ethyl ester | Hydroxyl group increases solubility; ethyl ester offers moderate hydrolysis resistance. |

| tert-Butyl 3-bromo... | 3-Br, 6-Boc | tert-Butyl ester | Bromo substituent supports cross-coupling; Boc group enhances amine protection. |

| 6-[(tert-Butoxy)carbonyl]...-3-carboxylic acid | 3-COOH, 6-Boc | Carboxylic acid | Acid group allows conjugation; Boc protects amine during synthesis. |

Key Observations:

- Chloro vs. Hydroxyl : The chloro derivative is more lipophilic, favoring membrane permeability in drug design, whereas the hydroxyl variant improves aqueous solubility .

- Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl or tert-butyl esters, making them preferable for prodrug strategies requiring rapid activation .

- Bromo vs. Chloro : Bromo-substituted compounds are more reactive in metal-catalyzed reactions, while chloro derivatives are cost-effective and widely used in medicinal chemistry .

Table 1: Comparative Data for Selected Naphthyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Purity | Key Applications |

|---|---|---|---|---|

| Methyl 7-benzyl-4-chloro... | 1785037-46-8 | C₁₆H₁₅ClN₂O₂ | 95% | Kinase inhibitor intermediates |

| Ethyl 7-benzyl-4-hydroxy... | Not available | C₁₇H₁₈N₂O₃ | N/A | Solubility studies, SAR |

| tert-Butyl 3-bromo... | 1341036-28-9 | C₁₄H₁₉BrN₂O₂ | N/A | Cross-coupling reactions |

| 6-[(tert-Butoxy)carbonyl]...-3-carboxylic acid | 1226898-93-6 | C₁₄H₁₈N₂O₄ | N/A | Peptide synthesis, conjugation |

Biological Activity

Methyl 7-benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS Number: 1785037-46-8) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 316.78 g/mol. It is characterized by the presence of a tetrahydronaphthyridine core, a benzyl group, and a chloro substituent. The compound is typically found as a white to yellow solid and has a purity of 95% .

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available naphthyridine derivatives. The process generally includes:

- Formation of the naphthyridine scaffold through cyclization reactions.

- Introduction of the benzyl and chloro groups via electrophilic substitution methods.

- Methyl esterification to yield the final product .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds containing the naphthyridine structure. This compound has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Cell Models : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that this compound significantly reduced oxidative stress-induced cell death. The compound decreased levels of reactive oxygen species (ROS) and improved cell viability compared to control groups .

- Behavioral Studies in Rodent Models : Animal studies have shown that administration of this compound can improve cognitive function in rodent models subjected to induced memory deficits. Behavioral tests indicated enhanced learning and memory capabilities post-treatment .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Modulation : By inhibiting AChE activity, the compound increases acetylcholine levels in synaptic clefts, which is crucial for cognitive functions.

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals may protect neurons from oxidative damage associated with neurodegeneration.

- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating neuroinflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.